

Physical and chemical properties of chromone-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromone-3-carboxaldehyde

Cat. No.: B097568

[Get Quote](#)

Chromone-3-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **chromone-3-carboxaldehyde**, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its key characteristics, spectral data, synthesis, and reactivity, offering valuable insights for researchers in drug discovery and development.

Physical and Chemical Properties

Chromone-3-carboxaldehyde, also known as 3-formylchromone, is a crystalline solid that typically appears as a cream to yellow or pale orange powder.^[1] It is recognized as a valuable intermediate for the synthesis of a wide array of biologically active heterocyclic compounds due to its unique structural features and reactivity.^{[2][3]}

Table 1: Physical and Chemical Properties of **Chromone-3-carboxaldehyde**

Property	Value	References
Molecular Formula	C ₁₀ H ₆ O ₃	[4] [5]
Molecular Weight	174.15 g/mol	[4] [5]
Appearance	Cream to yellow to pale orange crystalline powder	[1] [4]
Melting Point	151-153 °C	[4] [6]
Boiling Point	245.11 °C (rough estimate)	[4] [6]
CAS Number	17422-74-1	[1]
Solubility	N/A	[4]
Sensitivity	Air Sensitive	[4] [7]

Spectral Data

The structural elucidation of **chromone-3-carboxaldehyde** is supported by various spectroscopic techniques, providing characteristic fingerprints for its identification and characterization.

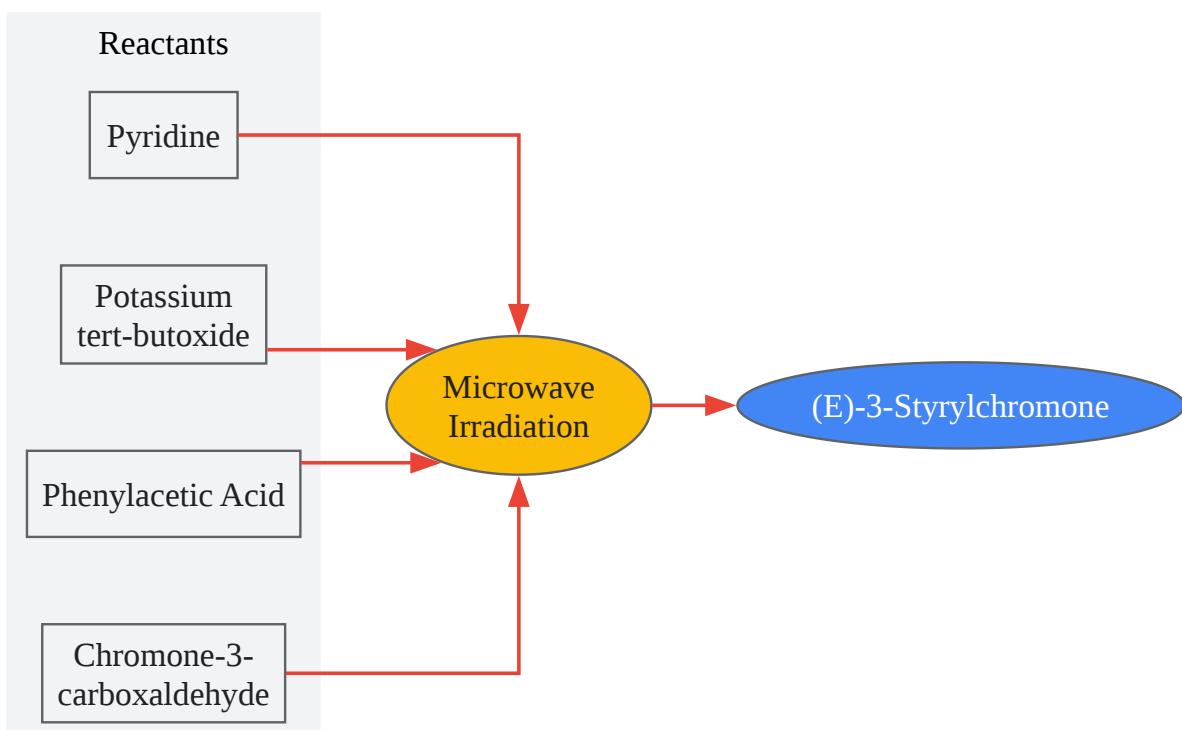
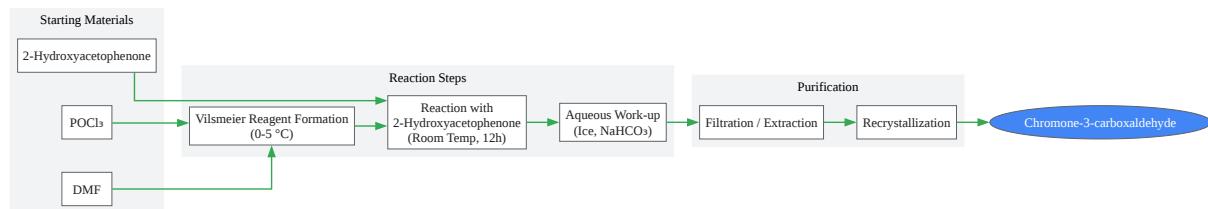
Table 2: Spectroscopic Data of **Chromone-3-carboxaldehyde**

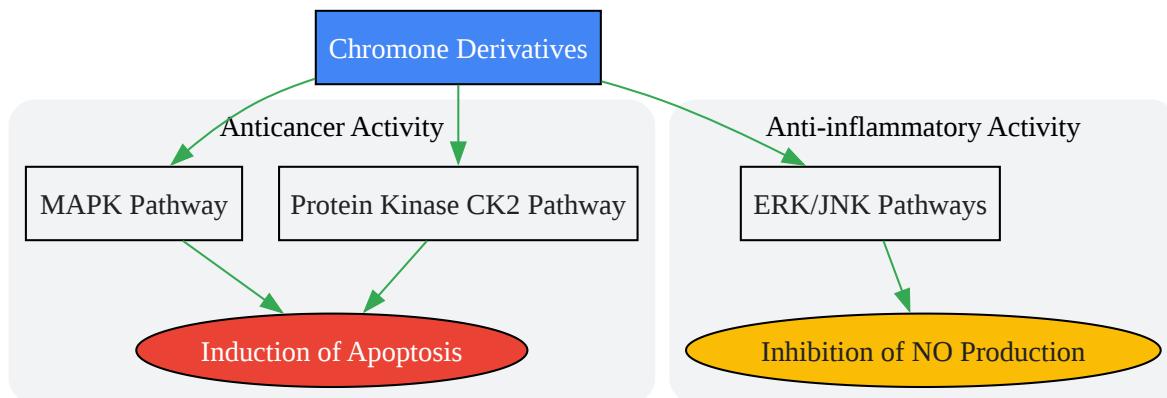
Technique	Key Data and Interpretation
¹ H NMR	δ (ppm) in DMSO-d ₆ : 10.14 (s, 1H, CHO), 8.94 (s, 1H, H-2), 8.14 (dd, J =1.6, 8.4 Hz, 1H, H-5), 7.88 (dd, J =1.6, 8.4 Hz, 1H, H-8), 7.75 (d, J =8.4 Hz, 1H, H-7), 7.58 (ddd, J =2.4, 7.2, 7.6 Hz, 1H, H-6). The downfield shift of the aldehydic proton is characteristic.[8]
¹³ C NMR	δ (ppm) in DMSO-d ₆ : 188.9 (CHO), 175.4 (C-4), 163.9 (C-2), 156.07 (C-8a), 135.7 (C-7), 127.2 (C-5), 125.8 (C-4a), 125.1 (C-6), 120.4 (C-3), 119.4 (C-8). The signals for the two carbonyl carbons (aldehyde and ketone) are distinctly observed.[8]
FT-IR	ν_{max} (cm ⁻¹): ~1691 (C=O, aldehyde), ~1635 (C=O, γ -pyrone), ~3055 (C-H, aromatic). The two carbonyl stretching frequencies are key diagnostic peaks.[2][8]
Mass Spectrometry	The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves a retro-Diels-Alder reaction of the chromone ring. [9][10]

Experimental Protocols

Synthesis of Chromone-3-carboxaldehyde via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of **chromone-3-carboxaldehyde** is the Vilsmeier-Haack reaction, which utilizes a substituted 2-hydroxyacetophenone as the starting material.[1][8]



Materials:


- 2-hydroxyacetophenone

- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane (for extraction)
- Ethanol or Methanol (for recrystallization)

Procedure:

- In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF (3 equivalents) to 0 °C.
- Slowly add POCl₃ (3 equivalents) dropwise to the DMF while maintaining the temperature at 0-5 °C. Stir the mixture for 30-60 minutes to form the Vilsmeier reagent.
- Dissolve 2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.
- Allow the reaction mixture to stir at room temperature for 12 hours.[8]
- Pour the reaction mixture carefully into crushed ice with vigorous stirring.
- Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8. The product often precipitates at this stage.
- Collect the solid product by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with dichloromethane.[6]
- Purify the crude product by recrystallization from ethanol or methanol.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK is involved in EGF-mediated protection of tight junctions, but not adherens junctions, in acetaldehyde-treated Caco-2 cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pure.tue.nl [pure.tue.nl]
- 10. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placent... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Physical and chemical properties of chromone-3-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097568#physical-and-chemical-properties-of-chromone-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com